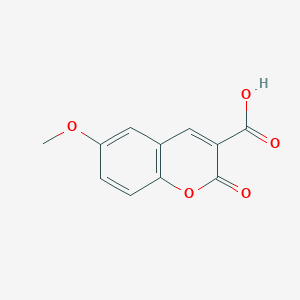

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Descripción general

Descripción

El ácido 6-metoxi-2-oxo-2H-cromeno-3-carboxílico es un compuesto químico con la fórmula molecular C11H8O5 y un peso molecular de 220.18 g/mol . Es un derivado de la cumarina, una clase de compuestos conocidos por sus diversas actividades biológicas y aplicaciones en varios campos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del ácido 6-metoxi-2-oxo-2H-cromeno-3-carboxílico generalmente implica la ciclación de precursores apropiados en condiciones específicas. Un método común implica la reacción del 6-metoxi-2-hidroxibenzaldehído con ácido malónico en presencia de un catalizador como la piperidina . La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o ácido acético.

Métodos de Producción Industrial

Los principios de la química verde, como el uso de solventes y catalizadores ecológicos, a menudo se aplican para optimizar el proceso de síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

El ácido 6-metoxi-2-oxo-2H-cromeno-3-carboxílico experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados dihidro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se utilizan reactivos como bromo, cloro y varios agentes alquilantes en condiciones controladas.

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen cromenos sustituidos, dihidrocromenos y quinonas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

While specific applications of "6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid" are not detailed within the provided search results, the related research suggests potential applications based on its properties and the uses of similar compounds.

Here's what can be gathered:

Chemical Properties and Identifiers

"this compound" has the molecular formula and a molecular weight of 220.18 g/mol . Key identifiers include the IUPAC name 6-methoxy-2-oxochromene-3-carboxylic acid, InChI code InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13), and SMILES string COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O . It is also known by several synonyms, including this compound and 6-methoxy-2-oxochromene-3-carboxylic acid .

Antiproliferative Agents and Fluorescent Probes

Research on coumarin derivatives, which share a similar structure, indicates potential applications as antiproliferative agents and fluorescent probes . Derivatives of coumarin-hydroxamic acid were designed and synthesized for this dual purpose, showing that some compounds inhibited cancer cell proliferation and exhibited strong binding to histone deacetylases . Specifically, compounds 7c , 7e , 7f , 7i , and 7j demonstrated similar antiproliferative activity to the reference compound at a concentration of 10 μM . Additionally, compounds 7j and 7k showed significantly increased relative fluorescence, suggesting their potential as fluorescent probes .

Photoinitiators

Coumarin-based compounds have been explored as high-performance photoinitiators . This suggests that "this compound" and its derivatives could be investigated for similar applications in photochemistry .

Carbonic Anhydrase Inhibitors

"this compound" is related to compounds that act as selective inhibitors of carbonic anhydrase IX and XII .

Synthesis of Coumarins

Mecanismo De Acción

El mecanismo de acción del ácido 6-metoxi-2-oxo-2H-cromeno-3-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir enzimas como la ciclooxigenasa y la lipooxigenasa, lo que lleva a efectos antiinflamatorios. También interactúa con las vías de señalización celular, modulando la expresión de genes involucrados en la proliferación celular y la apoptosis .

Comparación Con Compuestos Similares

Compuestos Similares

- Ácido 6-cloro-2-oxo-2H-cromeno-3-carboxílico

- Ácido 8-metoxi-2-oxo-2H-cromeno-3-carboxílico

- Ácido 2-oxo-2H-cromeno-3-carboxílico (2,4-dimetoxi-bencilideno)-hidrazida

- Ácido 2-oxo-2H-cromeno-3-carboxílico (4-bromo-bencilideno)-hidrazida

Singularidad

El ácido 6-metoxi-2-oxo-2H-cromeno-3-carboxílico es único debido a su grupo metoxi en la posición 6, que confiere propiedades químicas y biológicas específicas. Esta sustitución puede mejorar la solubilidad, la estabilidad y la interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a compound belonging to the class of chromenes, has garnered significant attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

Chemical Formula: C11H10O5

Molecular Weight: 218.19 g/mol

CAS Number: 711717

The compound features a methoxy group and a carboxylic acid moiety that contribute to its unique reactivity and solubility characteristics. The structural attributes are crucial for its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines:

- Cell Lines Tested:

- Prostate cancer (PC3)

- Breast cancer (MDA-MB-231, BT-474)

In vitro assays demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving modulation of cell cycle regulatory proteins such as p21 and p53. For instance, compounds derived from this structure exhibited growth inhibition comparable to standard chemotherapeutics at concentrations around 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 15.63 | Induces apoptosis via caspase activation |

| PC3 | 10.38 | Modulates p21 and p53 expression |

| BT-474 | Comparable to SAHA | Inhibits HDACs leading to altered gene expression |

Antioxidant Activity

The compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is essential for reducing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

Anti-inflammatory Effects

This compound has also been reported to possess anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and altering the expression of apoptotic regulators like p53.

- Cell Cycle Regulation : It influences the expression levels of cyclin-dependent kinase inhibitors, leading to cell cycle arrest.

- Antioxidant Mechanisms : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MDA-MB-231 Cells : This study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptosis markers after 24 hours of exposure .

- In Vivo Studies : Preliminary animal studies suggest that administration of this compound can lead to reduced tumor growth rates compared to control groups, indicating its potential for further development as an anticancer agent.

Propiedades

IUPAC Name |

6-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQQAIQZABTSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351856 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35924-44-8 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.